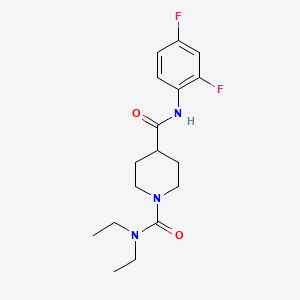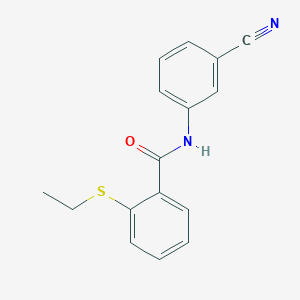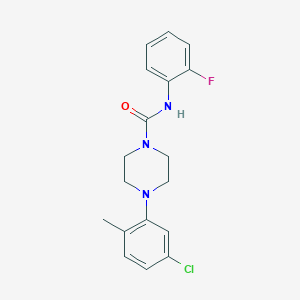![molecular formula C14H17NO B5299341 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine, also known as MOB-7, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of study.
科学的研究の応用
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have an effect on the activity of certain neurotransmitter receptors. Specifically, this compound has been shown to modulate the activity of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory.
In addition to its potential use in neuroscience, this compound has also been studied for its potential use in the field of medicinal chemistry. Specifically, this compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments.
作用機序
The mechanism of action of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors. Specifically, this compound has been shown to bind to the nicotinic acetylcholine receptor and modulate its activity. This modulation can result in changes in the release of certain neurotransmitters, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research has shown that it can have a variety of effects on different systems in the body. For example, this compound has been shown to have an effect on the activity of certain neurotransmitter receptors, which can impact learning and memory. Additionally, this compound has been shown to have activity against certain types of cancer cells, indicating its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, early research has shown that this compound has potential applications in various fields of study, including neuroscience and medicinal chemistry.
However, there are also limitations to using this compound in lab experiments. For example, the synthesis method for this compound is complex and may be difficult to replicate in some labs. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine. One area of interest is in further understanding its mechanism of action and how it modulates the activity of certain neurotransmitter receptors. Additionally, further research could be done to explore its potential as a cancer treatment and to develop new compounds based on its structure.
Another future direction for research on this compound is in exploring its potential use in other fields of study. For example, it may have applications in the field of materials science due to its unique chemical structure. Overall, this compound is a compound with potential applications in various fields of study, and further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine involves a multi-step process that has been described in several research articles. The starting material for the synthesis is 2-pyridinecarboxaldehyde, which is then subjected to a series of reactions to form the final product. The exact details of the synthesis method vary depending on the research group, but the general approach involves the use of various reagents and catalysts to facilitate the formation of the desired compound.
特性
IUPAC Name |
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-8-12(10)14(16-9-11)13-4-2-3-7-15-13/h2-5,7,11-12,14H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSKZKGWCWMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)

![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)